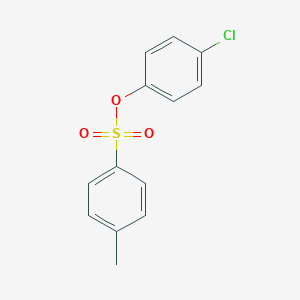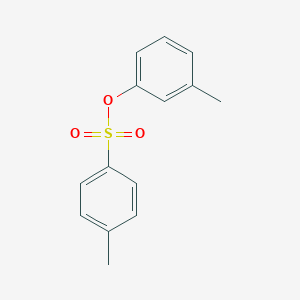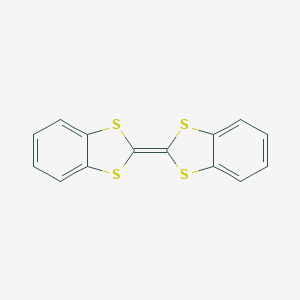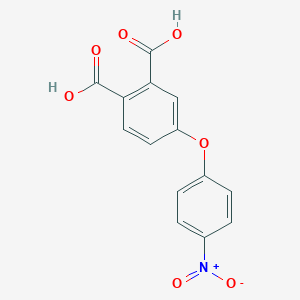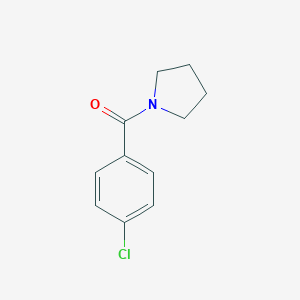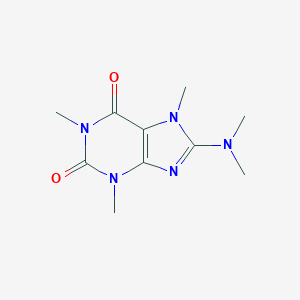
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a naturally occurring stimulant that is commonly found in coffee, tea, and other beverages. It is known for its ability to increase alertness, improve cognitive function, and enhance physical performance.
作用机制
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and inhibits arousal. By blocking adenosine receptors in the brain, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.
生化和生理效应
Caffeine has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and can cause diuresis. Caffeine also has a thermogenic effect, which can increase metabolic rate and promote weight loss.
实验室实验的优点和局限性
Caffeine is a widely used experimental tool in the field of neuroscience and psychology due to its effects on cognitive function. However, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has limitations as an experimental tool, as its effects can vary depending on factors such as dose, timing, and individual differences in metabolism.
未来方向
There are many potential future directions for 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione research, including further investigation into its effects on cognitive function, physical performance, and health outcomes. Additionally, researchers may explore the use of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione as a potential treatment for certain neurological and psychiatric disorders, such as depression and Alzheimer's disease. Finally, there is a need for further research on the safety and long-term effects of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione consumption.
合成方法
Caffeine can be synthesized through several methods, including extraction from natural sources such as coffee beans or tea leaves, as well as chemical synthesis. One common method of chemical synthesis involves the reaction of dimethylurea with methyl chloroformate, followed by the reaction of the resulting intermediate with ammonia and formaldehyde.
科学研究应用
Caffeine has been extensively studied for its effects on cognitive function, physical performance, and various health outcomes. It has been shown to improve attention, reaction time, and memory, as well as enhance endurance exercise performance. Caffeine has also been linked to a reduced risk of several chronic diseases, including type 2 diabetes, Parkinson's disease, and certain types of cancer.
属性
CAS 编号 |
78146-62-0 |
|---|---|
产品名称 |
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
分子式 |
C10H15N5O2 |
分子量 |
237.26 g/mol |
IUPAC 名称 |
8-(dimethylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-12(2)9-11-7-6(13(9)3)8(16)15(5)10(17)14(7)4/h1-5H3 |
InChI 键 |
OLWNZQWCIQPZKP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
规范 SMILES |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
其他 CAS 编号 |
78146-62-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



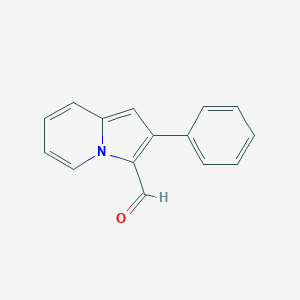
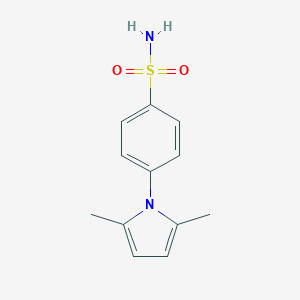
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
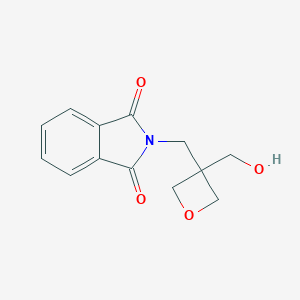
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
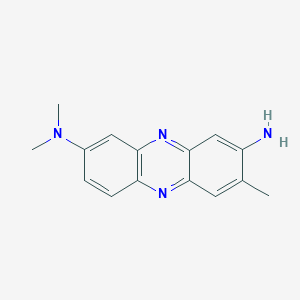
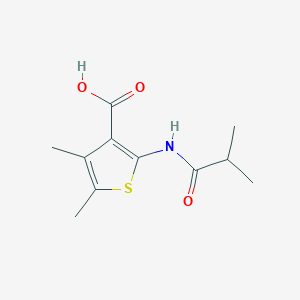
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
